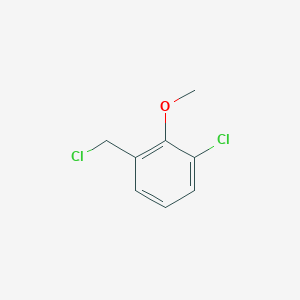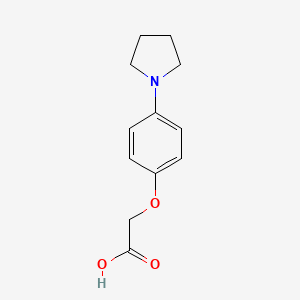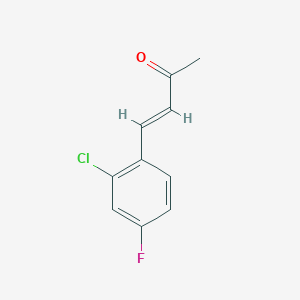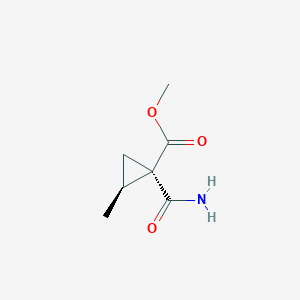
rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a cyclopropane ring substituted with a carbamoyl and a methyl group, making it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of a suitable alkene with a carbene precursor in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, influencing their activity. The carbamoyl group may form hydrogen bonds or other interactions with biological molecules, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate
- rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
- rac-methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate
Uniqueness
rac-methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-4-3-7(4,5(8)9)6(10)11-2/h4H,3H2,1-2H3,(H2,8,9)/t4-,7+/m0/s1 |
Clé InChI |
ZNKKXLUXZZSBTE-MHTLYPKNSA-N |
SMILES isomérique |
C[C@H]1C[C@@]1(C(=O)N)C(=O)OC |
SMILES canonique |
CC1CC1(C(=O)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




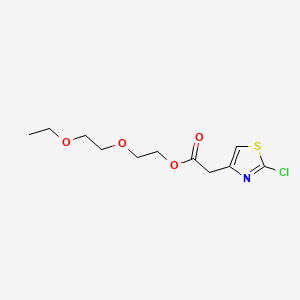

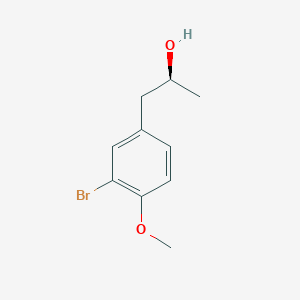
![5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
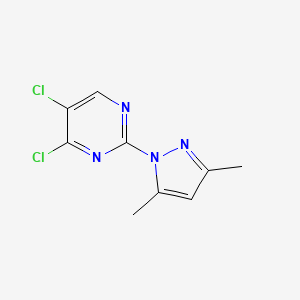
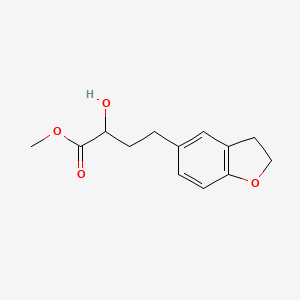
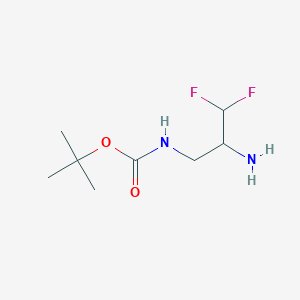
![1-[(3-fluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13596594.png)

